molecular formula C10H14FNO2S B13634908 3-fluoro-4-methyl-N-propylbenzenesulfonamide

3-fluoro-4-methyl-N-propylbenzenesulfonamide

Cat. No.: B13634908
M. Wt: 231.29 g/mol
InChI Key: KUXNEFQNXXEDFU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-N-propylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and a propyl chain attached to the sulfonamide nitrogen. This compound’s structure combines lipophilic (methyl, propyl) and electronegative (fluoro) groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C10H14FNO2S

Molecular Weight

231.29 g/mol

IUPAC Name

3-fluoro-4-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C10H14FNO2S/c1-3-6-12-15(13,14)9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6H2,1-2H3

InChI Key

KUXNEFQNXXEDFU-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-propylbenzenesulfonamide typically involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 3-fluoro-4-methyl-N-propylbenzenesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

3-Fluoro-4-methyl-N-propylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the fluorine atom can enhance the compound’s binding affinity to target proteins, increasing its potency .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzenesulfonamides are highly dependent on substituent positions and functional groups. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide 4-F, N-(3-methoxypropyl) ~243.3 (calculated) Increased hydrophilicity due to methoxy group
3-Amino-4-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 3-NH₂, 4-CH₃, N-(4-CF₃-C₆H₄) ~358.3 (calculated) Enhanced hydrogen bonding (amino group)
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide, 4-F, 2,3-CH₃ ~434.5 (calculated) High steric hindrance, potential dual activity
3-Fluoro-4-methyl-N-propylbenzenesulfonamide (Target) 3-F, 4-CH₃, N-propyl ~231.3 (calculated) Moderate lipophilicity, balanced solubility
Key Observations:
  • Fluorine Position: Fluorine at the 3-position (target compound) vs. 4-position () may alter electronic effects and binding affinity. In azo dyes, 3′-fluoro substituents increased carcinogenic activity , suggesting positional sensitivity.
  • N-Alkyl Chains: The N-propyl group in the target compound enhances lipophilicity compared to N-methoxypropyl () but reduces it relative to bulkier groups like cyclohexylamino ().
  • Methyl vs. Amino Groups: A 4-methyl group (target) improves metabolic stability compared to 3-amino analogs (), which may undergo oxidative deamination.

Physicochemical Properties

  • Solubility : The N-propyl chain in the target compound likely reduces aqueous solubility compared to polar derivatives like 4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide .
  • Melting Point : Analogs with rigid substituents (e.g., trifluoromethyl in ) exhibit higher melting points (>200°C), while flexible N-alkyl chains (e.g., propyl) may lower melting points (~150–180°C inferred from ).
  • Stability : Fluorine and methyl groups enhance metabolic stability by blocking electrophilic attack, as seen in fluorinated azo dyes .

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